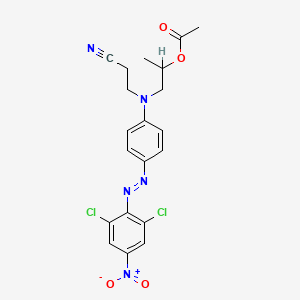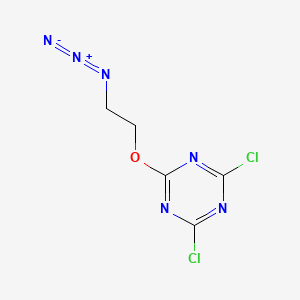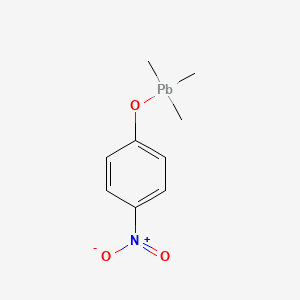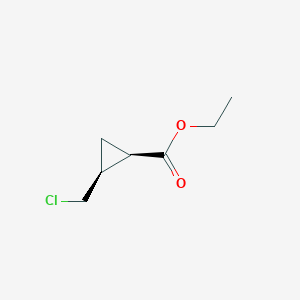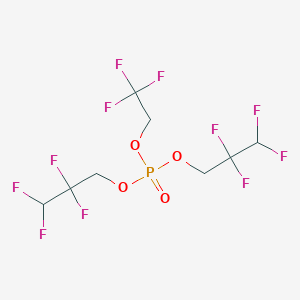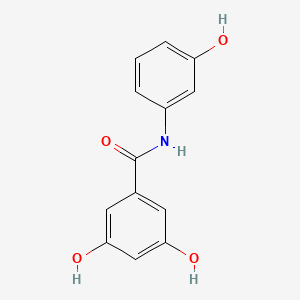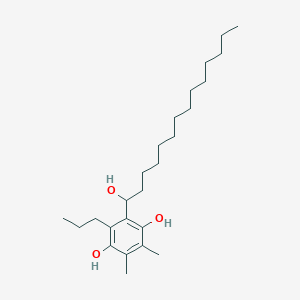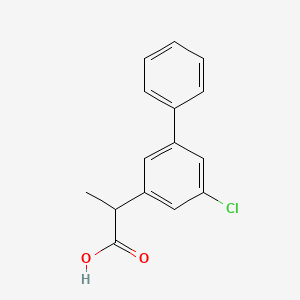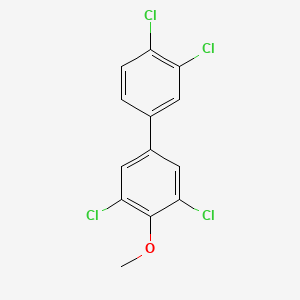![molecular formula C20H36OSn B14441041 Tributyl[(4-methoxyphenyl)methyl]stannane CAS No. 74260-40-5](/img/structure/B14441041.png)
Tributyl[(4-methoxyphenyl)methyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[(4-methoxyphenyl)methyl]stannane is an organotin compound with the molecular formula C20H36OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one (4-methoxyphenyl)methyl group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(4-methoxyphenyl)methyl]stannane typically involves the reaction of 4-bromoanisole with magnesium turnings in tetrahydrofuran to form a Grignard reagent. This intermediate is then reacted with tributyltin chloride to yield the desired stannane compound .
-
Formation of Grignard Reagent
Reactants: 4-bromoanisole, magnesium turnings
Solvent: Tetrahydrofuran
Conditions: Reflux temperature, nitrogen atmosphere
-
Reaction with Tributyltin Chloride
Reactants: Grignard reagent, tributyltin chloride
Conditions: Reflux for 12 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety and environmental controls due to the toxicity of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[(4-methoxyphenyl)methyl]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin-carbon bonds can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different organotin oxides.
Coupling Reactions: It can participate in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of new organotin compounds with different substituents.
Oxidation Reactions: Formation of organotin oxides.
Coupling Reactions: Formation of biaryl or other coupled products.
Applications De Recherche Scientifique
Tributyl[(4-methoxyphenyl)methyl]stannane is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction to form carbon-carbon bonds.
Material Science: It is used in the synthesis of organotin polymers and materials with unique properties.
Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for drug development.
Mécanisme D'action
The mechanism of action of tributyl[(4-methoxyphenyl)methyl]stannane involves its ability to form stable carbon-tin bonds, which can be selectively broken and reformed in various chemical reactions. The tin atom can coordinate with different ligands, facilitating various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl[(methoxymethoxy)methyl]stannane: Similar structure with a methoxymethoxy group instead of a (4-methoxyphenyl)methyl group.
Tributyl[(4-chlorophenyl)methyl]stannane: Similar structure with a 4-chlorophenyl group instead of a 4-methoxyphenyl group.
Tributyl[(4-fluorophenyl)methyl]stannane: Similar structure with a 4-fluorophenyl group instead of a 4-methoxyphenyl group.
Uniqueness
Tributyl[(4-methoxyphenyl)methyl]stannane is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties that influence its reactivity and applications in organic synthesis and material science.
Propriétés
Numéro CAS |
74260-40-5 |
|---|---|
Formule moléculaire |
C20H36OSn |
Poids moléculaire |
411.2 g/mol |
Nom IUPAC |
tributyl-[(4-methoxyphenyl)methyl]stannane |
InChI |
InChI=1S/C8H9O.3C4H9.Sn/c1-7-3-5-8(9-2)6-4-7;3*1-3-4-2;/h3-6H,1H2,2H3;3*1,3-4H2,2H3; |
Clé InChI |
DETZMKRSLGLLHG-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
